molecular formula C19H11N3O4 B15153471 4-(3,4-Dihydroxyphenyl)-1,2-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-3,5-dione

4-(3,4-Dihydroxyphenyl)-1,2-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-3,5-dione

Cat. No.: B15153471
M. Wt: 345.3 g/mol
InChI Key: SQLSIDFAENUMRB-UHFFFAOYSA-N
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Description

4-(3,4-Dihydroxyphenyl)-1,2-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-3,5-dione is a complex organic compound that belongs to the class of pyrazolo[4,3-e]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dihydroxyphenyl)-1,2-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-3,5-dione typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydroxybenzaldehyde with an appropriate hydrazine derivative, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dihydroxyphenyl)-1,2-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens, alkyl halides, and acids/bases are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

4-(3,4-Dihydroxyphenyl)-1,2-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-3,5-dione has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby disrupting the cell cycle and inducing apoptosis in cancer cells . This mechanism makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives

Uniqueness

4-(3,4-Dihydroxyphenyl)-1,2-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-3,5-dione is unique due to its specific structural features that confer high selectivity and potency as a CDK2 inhibitor. Its dual activity against various cancer cell lines and favorable pharmacokinetic properties further distinguish it from other similar compounds .

Properties

Molecular Formula

C19H11N3O4

Molecular Weight

345.3 g/mol

IUPAC Name

10-(3,4-dihydroxyphenyl)-13,14,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,10,15-hexaene-8,12-dione

InChI

InChI=1S/C19H11N3O4/c23-11-6-5-8(7-12(11)24)13-14-16(20-18-15(13)19(26)22-21-18)9-3-1-2-4-10(9)17(14)25/h1-7,23-24H,(H2,20,21,22,26)

InChI Key

SQLSIDFAENUMRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(=C4C(=N3)NNC4=O)C5=CC(=C(C=C5)O)O

Origin of Product

United States

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